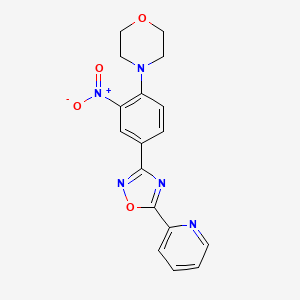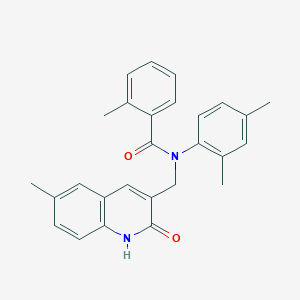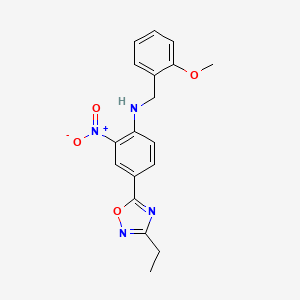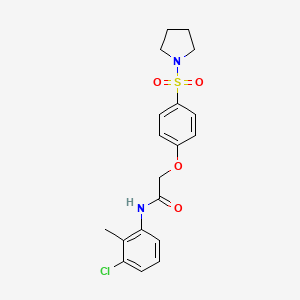
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine is a chemical compound that has shown promising results in scientific research applications. It is a synthetic molecule that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to generate reactive oxygen species (ROS) upon irradiation, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating the caspase pathway. It has also been reported to generate ROS upon irradiation, which can cause oxidative damage to cancer cells. Moreover, it has been shown to be non-toxic to normal cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine in lab experiments include its ability to selectively target cancer cells, its non-toxicity to normal cells, and its potential as a fluorescent probe for the detection of hydrogen peroxide in living cells. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity upon irradiation.
Future Directions
There are several future directions for the research on 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine. These include the development of more efficient synthesis methods, the optimization of its properties as a photosensitizer for photodynamic therapy, the investigation of its mechanism of action, and the exploration of its potential as a fluorescent probe for the detection of hydrogen peroxide in living cells. Moreover, the evaluation of its toxicity and pharmacokinetics in animal models is necessary for its clinical translation.
Synthesis Methods
The synthesis of 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine has been reported using various methods. One of the most commonly used methods is the reaction of 4-(2-amino-4-nitrophenyl)morpholine with 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a yellow solid.
Scientific Research Applications
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine has been used in various scientific research applications. It has shown promising results as a fluorescent probe for the detection of hydrogen peroxide in living cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been reported to exhibit potent antitumor activity against various cancer cell lines.
properties
IUPAC Name |
4-[2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)16-19-17(26-20-16)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHZCVWRRERHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)



![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)